Methyl 3-bromo-4-methoxy-5-methylbenzoate
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Overview
Description
Methyl 3-bromo-4-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-methoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methoxy-5-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-methoxy-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of methyl 3-methoxy-4-methoxy-5-methylbenzoate.
Oxidation: Formation of 3-bromo-4-methoxy-5-methylbenzoic acid.
Reduction: Formation of 3-bromo-4-methoxy-5-methylbenzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-4-methoxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-methoxy-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the additional methyl group.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but has a bromomethyl group instead of a bromine atom.
Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the methoxy group.
Uniqueness
Methyl 3-bromo-4-methoxy-5-methylbenzoate is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 3-bromo-4-methoxy-5-methylbenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(10(12)14-3)5-8(11)9(6)13-2/h4-5H,1-3H3 |
InChI Key |
WJQRGRCADIFANB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Br)C(=O)OC |
Origin of Product |
United States |
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